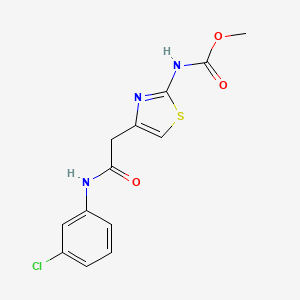

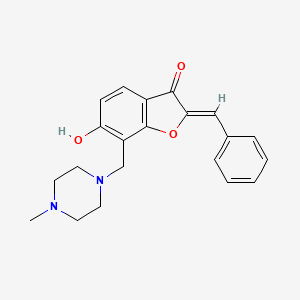

![molecular formula C15H14O3 B2833206 3-[(4-甲基苄基)氧基]苯甲酸 CAS No. 307302-08-5](/img/structure/B2833206.png)

3-[(4-甲基苄基)氧基]苯甲酸

货号 B2833206

CAS 编号:

307302-08-5

分子量: 242.274

InChI 键: DTXSRBXGJGZDTP-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

“3-[(4-Methylbenzyl)oxy]benzoic acid” is a chemical compound with the molecular formula C15H14O3 . It has a molecular weight of 242.27 . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of “3-[(4-Methylbenzyl)oxy]benzoic acid” consists of a benzoic acid group attached to a methylbenzyl group via an oxygen atom . The InChI code for this compound is 1S/C15H14O3/c1-11-3-2-4-12(9-11)10-18-14-7-5-13(6-8-14)15(16)17/h2-9H,10H2,1H3,(H,16,17) .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[(4-Methylbenzyl)oxy]benzoic acid” include a molecular weight of 242.27 and a molecular formula of C15H14O3 . More specific properties such as melting point, boiling point, and solubility were not found in the sources I accessed.科学研究应用

腐蚀抑制:

- 与“3-[(4-甲基苄基)氧基]苯甲酸”相关的化合物已被研究其在盐酸溶液中对低碳钢的防腐蚀行为。这些化合物显示出良好的抑制性能,抑制效率随着浓度的增加而增加 (Saady 等人,2018)。

溶解度研究:

- 一项研究涉及制备 N-甲基苄胺和 N,N-二甲基苄胺与对位取代的苯甲酸衍生物的盐,包括 3-[(4-甲基苄基)氧基]苯甲酸。这项研究强调了这些盐与苄胺相应盐相比的高溶解度 (Parshad 等人,2004)。

酶促氧化聚合:

- 使用辣根过氧化物酶研究了与 3-[(4-甲基苄基)氧基]苯甲酸结构相似的对位亚胺官能化苯酚衍生物的酶促氧化聚合。该研究提供了对溶剂体系、温度和缓冲液 pH 值对聚合的影响的见解 (Kumbul 等人,2015)。

食品添加剂和争议:

- 苯甲酸衍生物,包括 3-[(4-甲基苄基)氧基]苯甲酸,通常用作食品、化妆品和药品中的防腐剂。本文讨论了它们的广泛存在、人体接触、代谢、毒理学和潜在的公共卫生问题 (del Olmo 等人,2017)。

热稳定性和导电性:

- 对与 3-[(4-甲基苄基)氧基]苯甲酸结构相关的化合物的氧化缩聚的研究探讨了其热稳定性和电导率,表明其作为半导体的潜力 (Kaya & Bilici,2006)。

细菌中的代谢:

- 细菌对苯甲酸代谢的研究提供了对酶促转化过程的见解,这可能与了解类似化合物如 3-[(4-甲基苄基)氧基]苯甲酸的代谢有关 (Reiner,1971)。

安全和危害

属性

IUPAC Name |

3-[(4-methylphenyl)methoxy]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-11-5-7-12(8-6-11)10-18-14-4-2-3-13(9-14)15(16)17/h2-9H,10H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTXSRBXGJGZDTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

A mixture comprising ethyl 3-hydroxybenzoate (5.00 g), 4-methylbenzyl chloride (4.78 ml), potassium carbonate (6.24 g), methyl iodide (5.41 g) and acetone (50 ml) was heated at reflux for 15 hours. After the reaction mixture was evaporated under reduced pressure to remove the solvent, the residue was mixed with water (200 ml) and was extracted with ethyl acetate. After the organic layer was concentrated, a 1 N aqueous solution of sodium hydroxide (50 ml) was added to the residue dissolved in methanol (50 ml), and the resulting mixture was heated at reflux for 3 hours. After cooling to room temperature, the reaction mixture was acidified by the addition of concentrated hydrochloric acid and then was extracted with ethyl acetate. The organic layer was washed with an aqueous saturated solution of sodium chloride, was dried with anhydrous sodium sulfate and was evaporated under reduced pressure to remove the solvent. The resulting residue was recrystallized from ethyl acetate/hexane to obtain 3-(4-methylbenzyloxy)benzoic acid (5.92 g) as colorless crystals.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

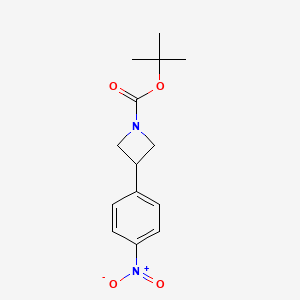

![Methyl 3-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate](/img/structure/B2833125.png)

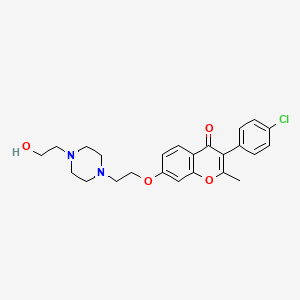

![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide](/img/structure/B2833136.png)

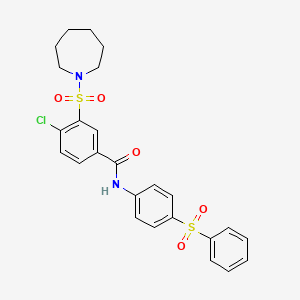

![3-ethyl-N-[(3-fluorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2833138.png)

![tert-Butyl N-[(3S)-1-(quinazolin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2833142.png)

![8-chloro-3-(4-ethylphenyl)-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2833143.png)

![[1-(Difluoromethyl)benzimidazol-2-yl]methanamine;dihydrochloride](/img/structure/B2833144.png)

![2-(6-pyridin-4-ylpyridazin-3-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2833145.png)